molecular formula C12H17FN2O B117695 (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine CAS No. 174561-70-7

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Cat. No.: B117695
CAS No.: 174561-70-7
M. Wt: 224.27 g/mol
InChI Key: VVWOFFGNIYRUJK-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol It is characterized by the presence of a morpholine ring substituted with a 4-fluorobenzyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the morpholine ring provides structural stability. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorobenzyl)morpholin-3-yl)methanamine
  • (4-(4-Bromobenzyl)morpholin-3-yl)methanamine
  • (4-(4-Methylbenzyl)morpholin-3-yl)methanamine

Uniqueness

Compared to its analogs, (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to enhanced metabolic stability and increased binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWOFFGNIYRUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596623
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID30596623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174561-70-7
Record name 4-[(4-Fluorophenyl)methyl]-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174561-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID30596623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To THF (200 ml) was added a small amount of lithium aluminum hydride, the solvent was dried, lithium aluminum hydride (2.0 g, 53 mmol) was suspended and the mixture was stirred at room temperature. Crystals of 4-(p-fluorobenzyl)-3-nitromethylidenemorpholine (6.58 g, 26.1 mmol) was added gradually and the mixture was stirred at room temperature. A further amount of lithium aluminum hydride (1.3 g, 34 mmol) was added and the mixture was stirred for one hour. Water (3.3 ml), 40% aqueous NaOH (3.3 ml) and water (10 ml) were added in turn and then potassium carbonate (40 g) was added followed by stirring. The reaction mixture was filtered and distilled off. The residue was dissolved in chloroform, dried over potassium carbonate and then the chloroform was distilled off to give 5.44 g of 3-aminomethy-4-(p-fluorobenzyl)morpholine as an oily substance. Yield=93%.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-(p-fluorobenzyl)-3-nitromethylidenemorpholine
Quantity
6.58 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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